ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a molecular formula of C29H22ClN3O5S2 and a molecular weight of 592.097 g/mol . This compound is notable for its intricate structure, which includes a thiazolidinone ring, a chlorobenzyl group, and an ethoxy aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a chlorobenzyl compound with a thiazolidinone precursor under controlled conditions.
Introduction of the Ethoxy Aniline Group: The ethoxy aniline group is introduced through a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4-({3-(2-ETHYLHEXYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
- **ETHYL 4-({3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
- **ETHYL 4-({3-(3-CYCLOPENTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H28ClN3O5S |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
ethyl 4-[[3-[(2-chlorophenyl)methyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28ClN3O5S/c1-3-37-23-10-7-9-22(16-23)31-27(35)25-17-26(34)33(18-20-8-5-6-11-24(20)30)29(39-25)32-21-14-12-19(13-15-21)28(36)38-4-2/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,35) |
InChI Key |
OREMBCPIUBJXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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